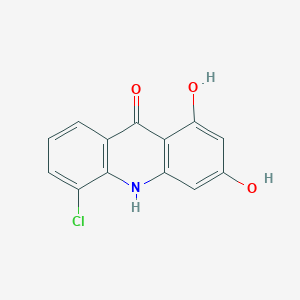

Uvangoletin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

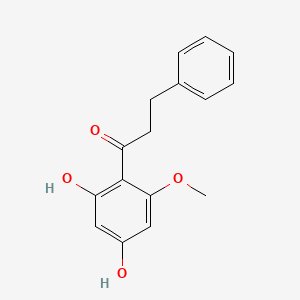

Uvangoletin, also known as zhongjiefeng, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, uvangoletin is considered to be a flavonoid lipid molecule. Uvangoletin is considered to be a practically insoluble (in water) and relatively neutral molecule.

Wissenschaftliche Forschungsanwendungen

Apoptosis Induction in Cancer Cells

Uvangoletin has shown potential in cancer research, particularly for its ability to induce apoptosis in cancer cells. A study by Zheng et al. (2016) found that uvangoletin induced apoptosis in HL-60 cells, a type of leukemia cell, through a mitochondria-mediated pathway. It downregulated anti-apoptotic proteins and upregulated pro-apoptotic proteins, leading to the release of cytochrome c from mitochondria to the cytoplasm. Importantly, this study highlighted that uvangoletin did not cause adverse reactions like myelosuppression, leucopenia, or gastrointestinal tract disturbances, which are common side effects of many cancer treatments (Zheng et al., 2016).

Superoxide Scavenging Properties

Uvangoletin has been identified in various natural sources, like Cedrelopsis grevei seeds. Koorbanally et al. (2003) reported the isolation of uvangoletin and other compounds from these seeds, with uvangoletin showing superoxide scavenging properties. This suggests its potential role in combating oxidative stress, which is implicated in various diseases and aging processes (Koorbanally et al., 2003).

Cytotoxicity and Antioxidative Activity

A comparative study on the cytotoxicity and antioxidative activity of various flavonoids, including uvangoletin, was conducted by Li et al. (2008). They found that uvangoletin exhibited marked cytotoxicity and discussed the relationships between its structure and its antioxidative and cytotoxic activities. This research provides insights into the dual nature of flavonoids like uvangoletin, which can be beneficial at certain doses and potentially harmful at higher doses (Li et al., 2008).

Antibacterial Activity

Uvangoletin has also been studied for its antibacterial properties. Isobe et al. (2002) isolated uvangoletin from the Brazilian medicinal plant Pariparoba and found it to exhibit significant antibacterial activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Isobe et al., 2002).

Anti-HIV-1 Protease Activity

In the search for anti-HIV treatments, Cheenpracha et al. (2006) identified uvangoletin among other compounds from the methanol extract of Boesenbergia pandurata rhizomes. They found that some of these compounds, including uvangoletin, showed mild anti-HIV-1 protease activity. This suggests a potential avenue for the development of new HIV treatments (Cheenpracha et al., 2006).

Insecticidal Activity

Uvangoletin was also identified as one of the compounds isolated from Piper species in a study by Murillo et al. (2014). They tested these compounds against Spodoptera frugiperda, a crop pest, and found that some, including uvangoletin, showed insecticidal activity. This research highlights the potential use of uvangoletin in pest management strategies (Murillo et al., 2014).

Eigenschaften

Molekularformel |

C16H16O4 |

|---|---|

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3 |

InChI-Schlüssel |

FYPYWIYWMVCNCS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

Synonyme |

uvangoletin zhongjiefeng |

Herkunft des Produkts |

United States |

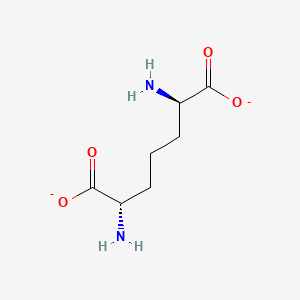

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)

![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)